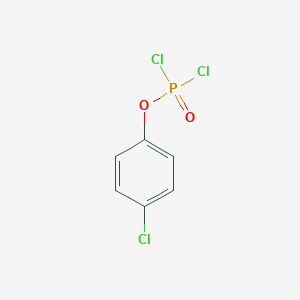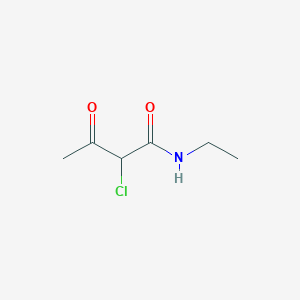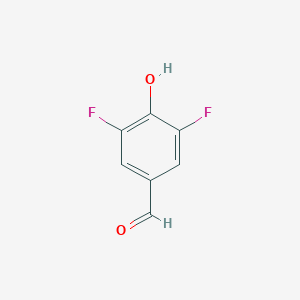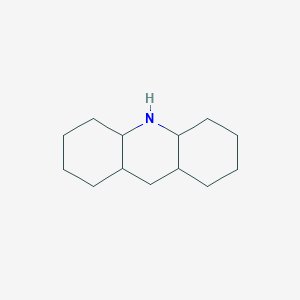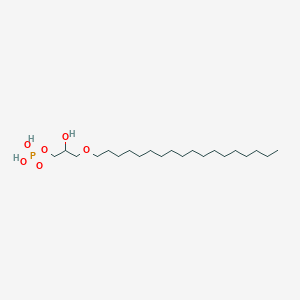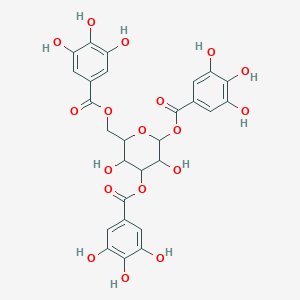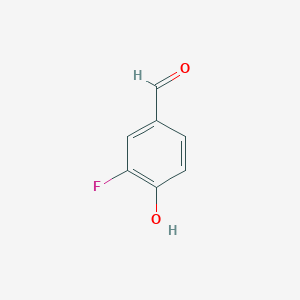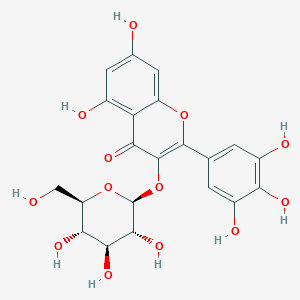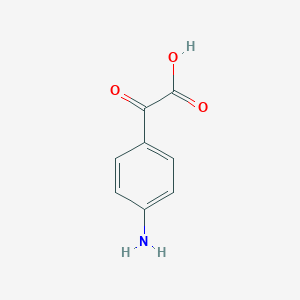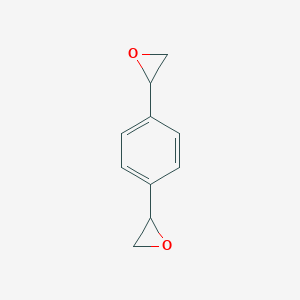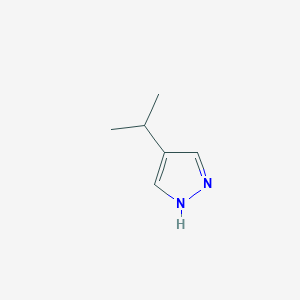
4-イソプロピル-1H-ピラゾール
概要
説明
4-isopropyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is a derivative of pyrazole, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles, including 4-isopropyl-1H-pyrazole, are often used as building blocks for more complex heterocyclic systems with significant relevance in the pharmaceutical industry .
科学的研究の応用
4-isopropyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: 4-isopropyl-1H-pyrazole is utilized in the development of agrochemicals and pharmaceuticals.
作用機序
Target of Action
4-Isopropyl-1H-pyrazole is a complex organic compound that interacts with various targets. Pyrazole derivatives have been known to interact withEstrogen receptor alpha and Estrogen receptor beta . These receptors play a crucial role in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation .
Mode of Action
It’s known that pyrazole derivatives can inhibit the activity of certain enzymes, such asphosphodiesterase 10A and histone lysine demethylase families (KDM4 and KDM5) . This inhibition can lead to changes in cellular processes, including gene expression and signal transduction .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological properties, indicating that they may interact with multiple biochemical pathways .
Result of Action
Given the potential targets and mode of action, it can be inferred that this compound may influence cellular proliferation and differentiation, gene expression, and signal transduction .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of organic compounds like 4-isopropyl-1h-pyrazole .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
Pyrazole-containing compounds, including 4-isopropyl-1H-pyrazole, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates in various fields. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of isopropyl hydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions. The reaction proceeds through nucleophilic addition, followed by intramolecular cyclization to form the pyrazole ring .
Industrial Production Methods
In industrial settings, the production of 4-isopropyl-1H-pyrazole may involve the use of catalytic systems to enhance reaction efficiency and yield. For example, the use of transition-metal catalysts or photoredox reactions can facilitate the synthesis of pyrazole derivatives. Additionally, one-pot multicomponent processes and green chemistry approaches, such as the use of water or environmentally friendly solvents, are employed to optimize production .
化学反応の分析
Types of Reactions
4-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of 4-isopropyl-1H-pyrazole can yield corresponding hydrazines or amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazines, amines.
Substitution: Halogenated pyrazoles, alkylated pyrazoles.
類似化合物との比較
Similar Compounds
- 4-methyl-1H-pyrazole
- 4-ethyl-1H-pyrazole
- 4-tert-butyl-1H-pyrazole
Comparison
4-isopropyl-1H-pyrazole is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. Compared to 4-methyl-1H-pyrazole and 4-ethyl-1H-pyrazole, the isopropyl group provides steric hindrance and electronic effects that can alter the compound’s interaction with molecular targets. This uniqueness makes 4-isopropyl-1H-pyrazole a valuable compound for specific applications in medicinal chemistry and industrial processes .
特性
IUPAC Name |
4-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5(2)6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMBISZHWMJNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602079 | |
| Record name | 4-(Propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13753-53-2 | |
| Record name | 4-(Propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


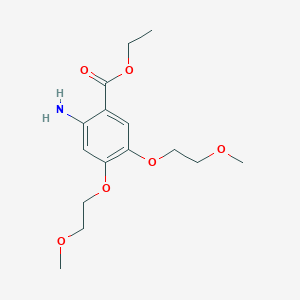
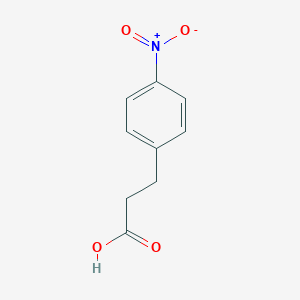
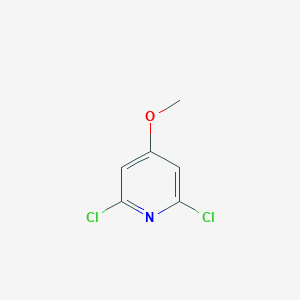
![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)
